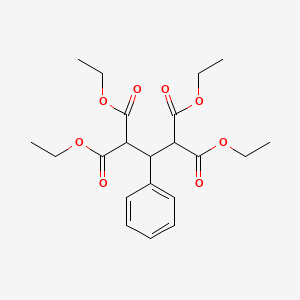
1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester is an organic compound with the molecular formula C21H28O8 and a molecular weight of 408.44222 g/mol . This compound is characterized by its complex structure, which includes multiple ester groups and an aromatic phenyl ring. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester typically involves esterification reactions. One common method is the reaction of 1,1,3,3-Propanetetracarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous reactors and distillation units helps in the efficient separation and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Hydrolysis: Formation of 1,1,3,3-Propanetetracarboxylic acid and ethanol.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can interact with enzymes and other proteins. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,3-Propanetetracarboxylic acid: Similar structure but different substitution pattern.
1,1,3,3-Propanetetracarboxylic acid: The parent compound without esterification.
2-Phenyl-1,1,3,3-Propanetetracarboxylic acid: Similar structure with different ester groups.
Uniqueness
1,1,3,3-Propanetetracarboxylic acid, 2-phenyl-, tetraethyl ester is unique due to its combination of ester groups and a phenyl ring, which imparts distinct chemical and physical properties. This makes it valuable in various applications, from organic synthesis to industrial production .
Propriétés
Numéro CAS |
6768-26-9 |
|---|---|
Formule moléculaire |
C21H28O8 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
tetraethyl 2-phenylpropane-1,1,3,3-tetracarboxylate |
InChI |
InChI=1S/C21H28O8/c1-5-26-18(22)16(19(23)27-6-2)15(14-12-10-9-11-13-14)17(20(24)28-7-3)21(25)29-8-4/h9-13,15-17H,5-8H2,1-4H3 |
Clé InChI |
SXENQBBEFVGGLF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


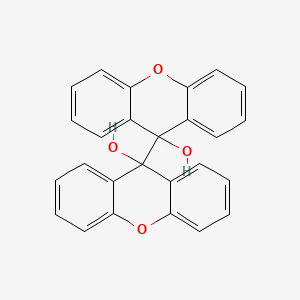
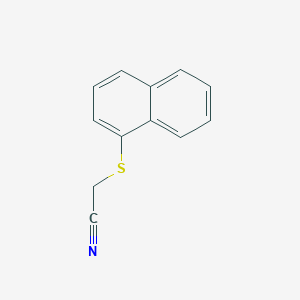
![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)
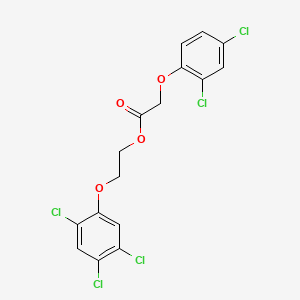
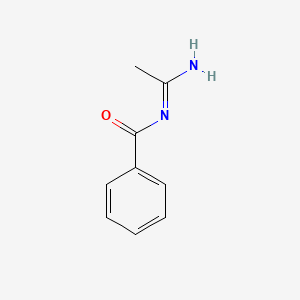
![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)
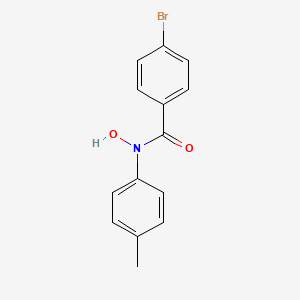

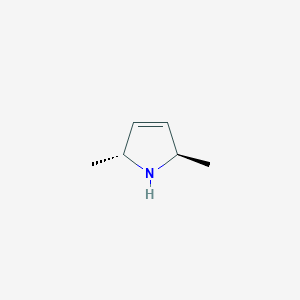
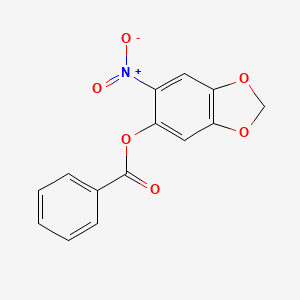
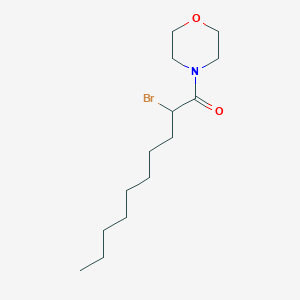
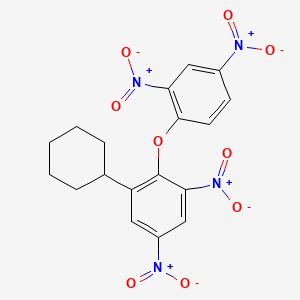
![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)

